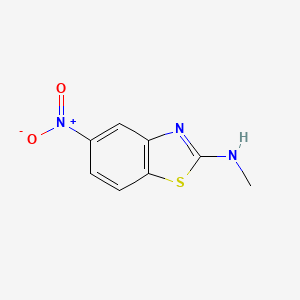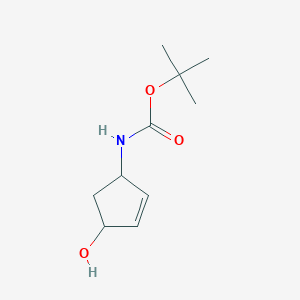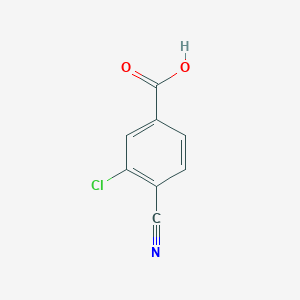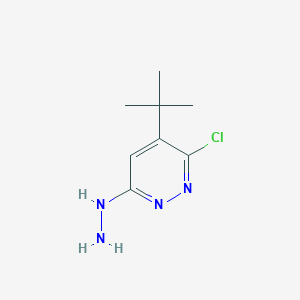
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine
Vue d'ensemble
Description
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine is a chemical compound with the molecular formula C8H13ClN4 It is a derivative of pyridazine, featuring a tert-butyl group at the 5-position and a chlorine atom at the 6-position of the pyridazine ring, along with a hydrazine moiety at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-tert-butyl-6-chloropyridazine. This can be achieved by chlorination of 5-tert-butylpyridazine using a chlorinating agent such as thionyl chloride.
Hydrazine Introduction: The chlorinated intermediate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine moiety at the 3-position of the pyridazine ring. The reaction is typically carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridazine derivatives.
Applications De Recherche Scientifique
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydrazine moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Tert-butyl-6-chloropyridazin-3-yl)carbamate: This compound features a carbamate group instead of a hydrazine moiety.
1-(5-Tert-butyl-6-chloropyridazin-3-yl)methylamine: This compound has a methylamine group at the 3-position instead of a hydrazine moiety.
1-(5-Tert-butyl-6-chloropyridazin-3-yl)thiol: This compound contains a thiol group at the 3-position.
Uniqueness
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine is unique due to the presence of both a hydrazine moiety and a tert-butyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13ClN4 |
|---|---|
Poids moléculaire |
200.67 g/mol |
Nom IUPAC |
(5-tert-butyl-6-chloropyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C8H13ClN4/c1-8(2,3)5-4-6(11-10)12-13-7(5)9/h4H,10H2,1-3H3,(H,11,12) |
Clé InChI |
HLIKYPJWBHIEFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)NN |
SMILES canonique |
CC(C)(C)C1=CC(=NN=C1Cl)NN |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-Dihydro-8,8-diphenyl-2H,6H-[1,2]oxaphospholo[4,3,2-hi][2,1]benzoxaphosphole](/img/structure/B1648451.png)

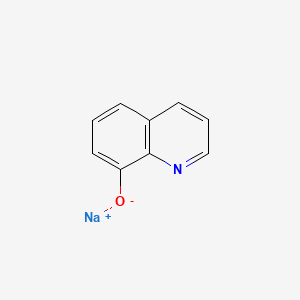

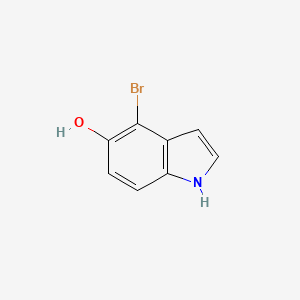
![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)
![3,3-Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1648496.png)
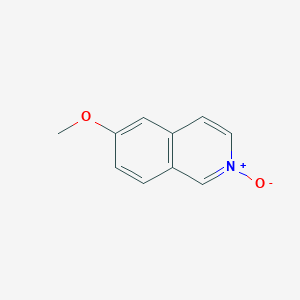
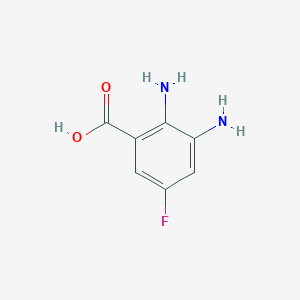
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)
![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)
